molecular formula C14H17ClN2O2 B1381592 5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1803611-40-6

5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No. B1381592
M. Wt: 280.75 g/mol
InChI Key: QDHMNXCUFOXORF-UHFFFAOYSA-N
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Description

The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidine is a versatile scaffold that can be modified to create a wide range of compounds with different biological profiles .


Molecular Structure Analysis

The molecular structure of piperidine-4-carbonyl chloride hydrochloride, a related compound, is available on PubChem . It has a molecular formula of C6H11Cl2NO and a molecular weight of 184.06 g/mol .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and varied. For instance, in the presence of NH3 and H2, furfural can be transformed into piperidine via a series of reaction steps .


Physical And Chemical Properties Analysis

Piperidine-4-carbonyl chloride hydrochloride has a molecular weight of 184.06 g/mol, and it has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Antibacterial Evaluation of Piperidine Derivatives

    • Field : Medicinal Chemistry
    • Application : A series of novel piperidine-4-carboxamide derivatives were synthesized and their antibacterial activities were evaluated .
    • Methods : The compounds were synthesized and characterized using various spectral techniques (1H and 13C NMR, LCMS, IR). Their antibacterial activities were screened against nine different Gram-positive and Gram-negative bacterial strains .
    • Results : The results showed that certain derivatives exhibited good antibacterial activity .
  • Pyrrolidine in Drug Discovery

    • Field : Drug Discovery
    • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods : The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results : Various bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
  • Synthesis of Piperidine Fused Compounds

    • Field : Organic Chemistry
    • Application : A novel series of analogues based on a piperidine core have been synthesized and their potential as antibacterial, antifungal, and antitubercular agents was examined .
    • Methods : The compounds were synthesized and their structure-activity relationship (SAR) studies were conducted .
    • Results : The SAR studies indicated the vital role of lipophilicity as a major factor .

Future Directions

The field of drug discovery continues to explore the use of piperidine and its derivatives due to their versatility and wide range of biological activity . Future research will likely continue to explore new synthetic strategies and potential applications for these compounds .

properties

IUPAC Name

5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMNXCUFOXORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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